molecular formula C24H21NO3 B2542881 7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one CAS No. 879926-92-8

7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one

Cat. No.: B2542881
CAS No.: 879926-92-8
M. Wt: 371.436
InChI Key: IFHYRLLMDMBFON-UHFFFAOYSA-N
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Description

7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a chromen-4-one core substituted with a 3,5-dimethylphenylamino group and a 2-methoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one typically involves the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and a β-ketoester under acidic or basic conditions.

    Substitution Reactions: The 3,5-dimethylphenylamino group can be introduced via a nucleophilic aromatic substitution reaction, where the amino group replaces a leaving group on the chromen-4-one core.

    Methoxylation: The 2-methoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction, where a methoxy group is added to the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, converting it to a hydroxyl group.

    Substitution: The amino and methoxy groups can participate in various substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Hydroxylated derivatives.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: It is used in research to understand its effects on cellular processes, including apoptosis and cell cycle regulation.

    Chemical Biology: The compound serves as a probe to study protein-ligand interactions and enzyme inhibition mechanisms.

    Industrial Applications: It may be explored for its potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

    Flavonoids: Compounds like quercetin and kaempferol share a similar chromen-4-one core but differ in their substitution patterns.

    Coumarins: Compounds such as umbelliferone and esculetin also have a chromen-4-one structure but with different functional groups.

Uniqueness: 7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 3,5-dimethylphenylamino and 2-methoxyphenyl groups differentiates it from other chromen-4-one derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological activities.

Properties

CAS No.

879926-92-8

Molecular Formula

C24H21NO3

Molecular Weight

371.436

IUPAC Name

7-(3,5-dimethylanilino)-3-(2-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C24H21NO3/c1-15-10-16(2)12-18(11-15)25-17-8-9-20-23(13-17)28-14-21(24(20)26)19-6-4-5-7-22(19)27-3/h4-14,25H,1-3H3

InChI Key

IFHYRLLMDMBFON-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC)C

solubility

not available

Origin of Product

United States

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